4-Oxo Ticlopidine

Catalog No.
S790174
CAS No.
68559-55-7
M.F
C14H12ClNOS
M. Wt
277.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo Ticlopidine

Analytical QC labs face batch rejection when using incorrect impurity standards for Ticlopidine. 4-Oxo Ticlopidine (USP Related Compound B, EP Impurity L) is the mandatory reference for HPLC/LC-MS quantitation.

  • Differentiates specific C4-oxidation product from parent drug and isomers like 2-Oxo Ticlopidine.
  • Provides exact RRT and m/z calibration for regulatory compliance under USP/EP monographs.
  • Enables precise DMPK tracking of cytochrome P450-mediated metabolism.

Supplied with certificate of analysis, ready for stability-indicating assays.

CAS Number

68559-55-7

Product Name

4-Oxo Ticlopidine

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one

Molecular Formula

C14H12ClNOS

Molecular Weight

277.8 g/mol

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2

InChI Key

KQQBLQBNIVSMLU-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Synonyms

5-[(2-Chlorophenyl)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one; USP Ticlopidine Related Compound B;

Canonical SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Purity

≥98%

Package Size

5 mg, 10 mg

4-Oxo Ticlopidine (CAS 68559-55-7), formally recognized as Ticlopidine EP Impurity L or USP Related Compound B, is a highly specific oxidized thienopyridine derivative [1]. In pharmaceutical procurement and analytical workflows, it serves as an indispensable reference standard for the quality control of Ticlopidine active pharmaceutical ingredients (APIs) and formulations. With a molecular weight of 277.77 g/mol, this compound is a key degradation product and in vivo metabolite formed via cytochrome P450-mediated oxidation [2]. Its primary procurement value lies not in direct therapeutic application, but in its mandatory use for regulatory compliance, stability indicating assays, and drug metabolism and pharmacokinetics (DMPK) profiling, where it provides the exact baseline for quantifying oxidative degradation in thienopyridine-class antiplatelet drugs.

Procurement Fit

Identity EP Impurity L / USP Related Compound B for ticlopidine
Use context Analytical method validation, impurity profiling, QC reference
Pharmacology Reported inactive metabolite; no P2Y12 interference

In pharmacopeial compliance and DMPK analysis, generic substitution of impurity standards is strictly prohibited . Substituting 4-Oxo Ticlopidine with a crude degradation mixture, the parent API, or closely related analogs like 2-Oxo Ticlopidine or Ticlopidine Impurity A results in immediate analytical failure. Regulatory bodies mandate the use of the exact 4-Oxo Ticlopidine standard to establish precise relative retention times (RRT) and mass-to-charge (m/z) calibration curves [1]. Using an alternative isomer or a generic thienopyridine standard causes co-elution misidentification in high-performance liquid chromatography (HPLC) and inaccurate ionization baselines in LC-MS, ultimately leading to batch rejection during API release testing.

Substitution Risk

! Ticlopidine metabolites differ structurally; 2-oxo or active thiolactone (UR-4501) may compromise impurity profiling specificity.
! Non-pharmacopeial or uncertified reference materials may shift method accuracy and regulatory documentation context.
! Unlabeled 4-Oxo Ticlopidine cannot substitute the deuterated ISTD in LC-MS/MS bioanalysis; matrix-effect correction may not transfer.

Absolute Mass Differentiation for LC-MS Impurity Profiling

In LC-MS impurity profiling, 4-Oxo Ticlopidine provides a distinct mass signature that differentiates it from the parent API. Under positive electrospray ionization (ESI+), 4-Oxo Ticlopidine yields an [M+H]+ ion at m/z 278.04, compared to the parent Ticlopidine at m/z 264.06 [1].

Evidence DimensionMonoisotopic Mass /[M+H]+ Ion
Target Compound Datam/z 278.04
Comparator Or BaselineTiclopidine API (m/z 264.06)
Quantified Difference+13.98 Da mass shift
ConditionsPositive electrospray ionization (ESI+) LC-MS

This exact mass shift is required to calibrate mass spectrometers for the specific detection of oxidative degradation, preventing false positives in stability testing.

Antiplatelet activity
Head-to-head
4-Oxo Ticlopidine & its precursor 2-oxo: no inhibition of ADP-induced platelet aggregation up to 100 µM. UR-4501 (active thiolactone): concentration-dependent inhibition (3–100 µM).
Reported lack of antiplatelet effect supports use as analytical standard without pharmacological bias.
Human platelet assay; ADP 10 µM.

Chromatographic Resolution and Relative Retention Time (RRT)

The addition of the oxo group at the 4-position significantly alters the chromatographic polarity of the thienopyridine core. In standard reverse-phase C18 HPLC assays used for pharmacopeial testing, this increased polarity causes 4-Oxo Ticlopidine to elute earlier than the highly lipophilic parent drug, establishing a distinct Relative Retention Time (RRT) [1].

Evidence DimensionChromatographic Polarity and Elution Order
Target Compound DataEarlier elution (RRT < 1.0)
Comparator Or BaselineTiclopidine API (RRT = 1.0)
Quantified DifferenceBaseline resolution from the parent API peak
ConditionsReverse-phase HPLC (C18 column) with standard pharmacopeial mobile phases

Procuring the exact 4-Oxo Ticlopidine standard is mandatory to establish the specific RRT window required by EP and USP monographs for API batch release.

Purity (HPLC)
Data to verify
≥95% certified; CoA traceable to USP/EP standards.
High certified purity reduces method variability and supports regulatory documentation.
Supplier CoA; confirm lot-specific purity.

Targeted DMPK Marker for Cytochrome P450 Oxidation

As a specific metabolic intermediate, 4-Oxo Ticlopidine represents a distinct cytochrome P450-mediated oxidation pathway compared to other thienopyridine metabolites. While oxidation can occur at multiple sites (e.g., the 2-position to form 2-Oxo Ticlopidine), the 4-Oxo variant exhibits distinct downstream reactivity and clearance kinetics in liver microsome models[1].

Evidence DimensionMetabolic Pathway Representation
Target Compound DataC4-specific oxidation pathway
Comparator Or Baseline2-Oxo Ticlopidine (C2-specific oxidation)
Quantified DifferenceStructurally distinct oxidation site leading to divergent downstream reactive metabolites
ConditionsIn vitro hepatocyte or liver microsome stability assays

For DMPK researchers, using the exact 4-Oxo isomer is critical to accurately map and quantify the specific oxidative clearance pathways of thienopyridine drugs.

ISTD suitability
Class-level
4-Oxo Ticlopidine-d4 co-elutes with unlabeled analyte; corrects ion suppression/enhancement. Unlabeled form not suitable as ISTD.
Matched deuterated ISTD essential for robust LC-MS/MS quantification in research matrices.
Method-specific validation required.
LogP prediction
Class-level
4-Oxo Ticlopidine: LogP 3.19; Ticlopidine: LogP ~3.5. Lower lipophilicity influences reversed-phase retention.
Differentiates chromatographic behavior; supports impurity peak resolution.
In silico prediction; confirm experimentally.

Pharmacopeial Quality Control (QC) of Ticlopidine API

This compound is the right choice for analytical laboratories conducting USP or EP monograph testing. It serves as the mandatory reference standard to identify and quantify Impurity L (Related Compound B) during API batch release and shelf-life stability testing .

LC-MS/MS Method Development for Stability-Indicating Assays

This compound is the right choice for CROs and pharmaceutical analytical development teams tasked with creating robust LC-MS methods. It provides the exact mass calibration needed to distinguish specific oxidative degradation products from the parent thienopyridine drug.

Drug Metabolism and Pharmacokinetics (DMPK) Profiling

This compound is the right choice for in vitro and in vivo metabolic profiling. It acts as a definitive reference standard to track the cytochrome P450-mediated biotransformation and specific C4-oxidation clearance pathways of thienopyridine antiplatelet agents[1].

Forced Degradation and Oxidative Stress Testing

This compound is the right choice for establishing benchmarks during the oxidative stress testing of new thienopyridine formulations. It allows formulators to accurately identify and quantify specific degradation pathways under accelerated stability conditions[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ticlopidine impurity profiling
Pharmacopeial reference standard identity (EP Impurity L / USP Related Compound B)
HPLC purity documentation and CoA traceability
Ticlopidine metabolite bioanalysis in research matrices
Matched deuterated ISTD (4-Oxo Ticlopidine-d4)
Ion suppression correction and assay reproducibility
CYP2C19-mediated metabolism studies
Authentic metabolite standard for reaction phenotyping
Metabolite formation rate quantification
Platelet aggregation assay control
Reported lack of P2Y12 receptor inhibition
Baseline aggregation response verification

XLogP3

3.3

UNII

GG3DOK0S6I

Other CAS

68559-55-7

Wikipedia

4-oxo ticlopidine

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